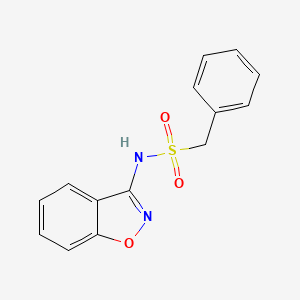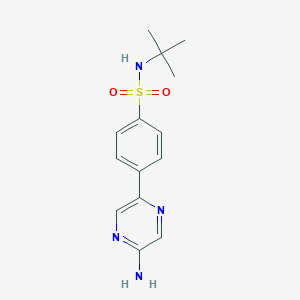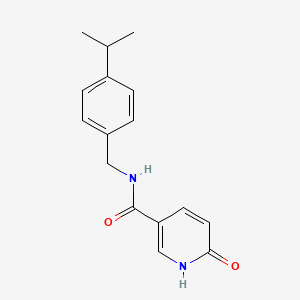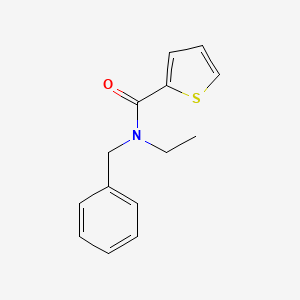![molecular formula C13H11ClN2O3S B5515560 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5515560.png)
4-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including 4-{[(4-Chlorophenyl)sulfonyl]amino}benzamide, involves the reaction of sulfonyl chlorides with amines. This chemical process is crucial for producing a wide variety of sulfonamide compounds with potential applications in various fields, including but not limited to, medicinal chemistry (Carta, Supuran, & Scozzafava, 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amine. This structure is pivotal for the biological activity of these compounds, as it allows for interaction with various biological targets. The molecular structure analysis of such compounds is essential for understanding their potential applications and mechanisms of action (Grygorenko, Biitseva, & Zhersh, 2018).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions that are critical for their application in medicinal chemistry. These reactions include the formation of coupling adducts and interactions with macromolecules, which are central to their pharmacological effects. The versatility in chemical reactions and properties makes sulfonamides, including this compound, suitable for a range of chemical modifications to tailor their biological activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties influence the compound's behavior in biological systems and its suitability for various applications. Understanding the physical properties is essential for the formulation and delivery of sulfonamide-based compounds (Zhang, Li, Yang, Zhou, & Shu, 2023).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, pKa, and the nature of substituents, play a significant role in their biological activities. These properties are fundamental to the drug design process, allowing chemists to predict and modify the biological effects of these compounds. The exploration of chemical properties is vital for optimizing the efficacy and safety of sulfonamide-based drugs (El-Qaliei, El-Gaby, Ammar, Ali, Hussein, & Faraghally, 2020).
Aplicaciones Científicas De Investigación
Sulfonamides in Scientific Research
Chemical and Biological Applications : Sulfonamides, including 4-{[(4-chlorophenyl)sulfonyl]amino}benzamide , have been extensively investigated for their chemical and biological properties. They play a crucial role in developing therapeutic agents due to their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects (Gulcin & Taslimi, 2018).
Anticancer Research : Novel sulfonamides have shown significant antitumor activity, with research focusing on developing selective antiglaucoma drugs, antitumor agents, and diagnostic tools targeting specific carbonic anhydrase isoforms associated with tumors (Masini, Carta, Scozzafava, & Supuran, 2013). This indicates the potential of This compound in cancer research and treatment.
Environmental and Agricultural Applications : Sulfonamides, by virtue of their biochemical properties, have also found applications in environmental science and agriculture, particularly as herbicides and in the study of their biodegradation and environmental impact. These applications underscore the importance of understanding the environmental behavior and safety profiles of such compounds (Magnoli et al., 2020).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-3-7-12(8-4-10)20(18,19)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHRMAXFWDZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)
![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)


![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)
![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-isopropyl-1-methyl-1H-pyrazole](/img/structure/B5515544.png)


![5-chloro-2-ethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5515561.png)

![(3R*,4R*)-1-{[5-(cyclohexylthio)-2-furyl]methyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5515572.png)
![(1R*,5R*)-3-(methylsulfonyl)-6-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5515577.png)
![2-(4-bromophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5515580.png)